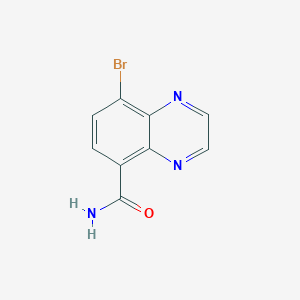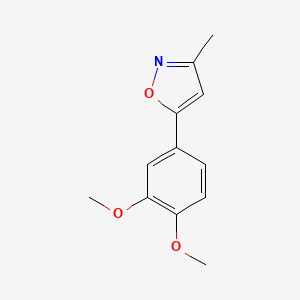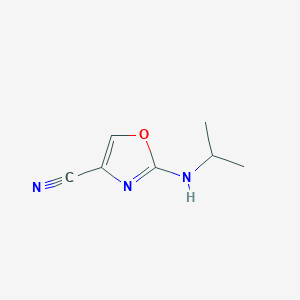
(2-Amino-4,6-dichloropyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4,6-dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dichloropyridin-3-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group attacks the electrophilic carbon of formaldehyde, followed by proton transfer to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4,6-dichloropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: The major product is the corresponding aldehyde or ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Amino-4,6-dichloropyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with a pyrimidine ring.
2-Amino-4,6-dichloropyridine: Lacks the hydroxyl group.
2-Amino-4-chloropyridine: Only one chlorine atom.
Uniqueness
(2-Amino-4,6-dichloropyridin-3-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential for diverse biological activities. The dichloro substitution pattern also enhances its reactivity compared to mono-substituted analogs.
Eigenschaften
Molekularformel |
C6H6Cl2N2O |
|---|---|
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
(2-amino-4,6-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2,(H2,9,10) |
InChI-Schlüssel |
KONZNWOZCDCDRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Cl)N)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/no-structure.png)
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)








